
3-(Pentafluorophenyl)propionamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Pentafluorophenyl)propionamide is an organic compound with the molecular formula C9H6F5NO It is characterized by the presence of a pentafluorophenyl group attached to a propionamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pentafluorophenyl)propionamide typically involves the reaction of pentafluorobenzene with acrylonitrile, followed by hydrolysis and subsequent amidation. The reaction conditions often include the use of catalysts and specific solvents to facilitate the desired transformations. For example, the initial reaction may be carried out in the presence of a base such as potassium carbonate, followed by hydrolysis using an acid like hydrochloric acid, and finally amidation using ammonia or an amine .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-(Pentafluorophenyl)propionamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield pentafluorophenylacetic acid, while reduction can produce pentafluorophenylethylamine. Substitution reactions can lead to a variety of substituted pentafluorophenyl derivatives .
Scientific Research Applications
3-(Pentafluorophenyl)propionamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is employed in the study of enzyme interactions and protein modifications.
Industry: The compound is used in the development of advanced materials, including polymers and coatings
Mechanism of Action
The mechanism of action of 3-(Pentafluorophenyl)propionamide involves its interaction with specific molecular targets and pathways. The pentafluorophenyl group can engage in unique π-interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(Pentafluorophenyl)propionamide include:
Pentafluorophenyl esters: These compounds share the pentafluorophenyl group and are used in similar applications, particularly in bioconjugation and peptide synthesis.
Perfluorophenyl-substituted diketones and triketones: These compounds exhibit similar electronic properties and are used in materials science and catalysis.
Uniqueness
This compound is unique due to its specific combination of the pentafluorophenyl group and the propionamide moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C9H6F5NO |
|---|---|
Molecular Weight |
239.14 g/mol |
IUPAC Name |
3-(2,3,4,5,6-pentafluorophenyl)propanamide |
InChI |
InChI=1S/C9H6F5NO/c10-5-3(1-2-4(15)16)6(11)8(13)9(14)7(5)12/h1-2H2,(H2,15,16) |
InChI Key |
SQAOPJSPFRAAKB-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(=O)N)C1=C(C(=C(C(=C1F)F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


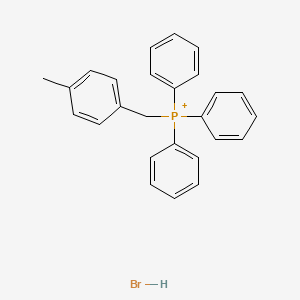


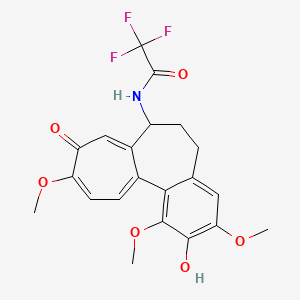
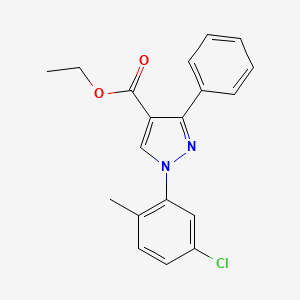
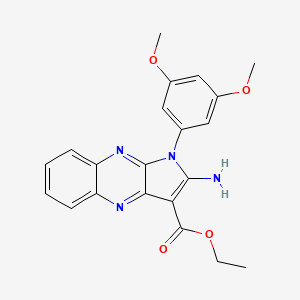
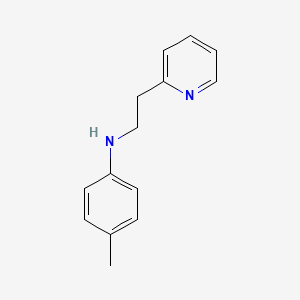
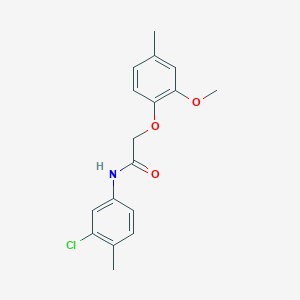

![1,2-Benzenediamine, N,N'-bis[(4-nitrophenyl)methylene]-](/img/structure/B11961397.png)
![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide](/img/structure/B11961408.png)



